molecular formula C9H11NO2 B1410534 4-Hydroxy-N,2-dimethylbenzamide CAS No. 50639-10-6

4-Hydroxy-N,2-dimethylbenzamide

Cat. No. B1410534
CAS RN: 50639-10-6
M. Wt: 165.19 g/mol
InChI Key: GTAUBIXIRISIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-N,2-dimethylbenzamide, also known as homovanillic acid, is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 .


Molecular Structure Analysis

The InChI code for 4-Hydroxy-N,2-dimethylbenzamide is 1S/C9H11NO2/c1-6-5-7(11)3-4-8(6)9(12)10-2/h3-5,11H,1-2H3,(H,10,12) . This indicates that the molecule consists of a benzamide moiety with an amine group attached to the benzene ring.


Physical And Chemical Properties Analysis

4-Hydroxy-N,2-dimethylbenzamide has a predicted boiling point of 325.0±35.0 °C and a predicted density of 1.143±0.06 g/cm3 . The pKa is predicted to be 9.28±0.31 .

Scientific Research Applications

1. Intramolecular Hydrogen Bonding Studies

The study of intramolecular hydrogen bonding in o-substituted N,N-dimethylbenzamides, including 4-Hydroxy-N,2-dimethylbenzamide, provides insights into their molecular structures and interactions. Intramolecular hydrogen bonding significantly impacts the 13C NMR chemical shift of the carbonyl group and the conformation of these compounds (Fong, 1980).

2. Reaction Studies with Other Compounds

Research on the reactions of N,N-dimethylbenzamide derivatives, which include compounds similar to 4-Hydroxy-N,2-dimethylbenzamide, with various chemicals demonstrates their reactivity and potential applications in synthetic chemistry. Such studies explore the formation of new chemical entities through reactions with other compounds (Mukaiyama & Yamaguchi, 1966).

3. Metabolic Studies and Derivatives Formation

Investigations into the metabolism of N,N-dimethylbenzamides shed light on the formation of derivatives like N-methylbenzamides and formaldehyde. These studies are crucial for understanding the metabolic pathways and potential applications of 4-Hydroxy-N,2-dimethylbenzamide in various biological processes (Constantino, Rosa, & Iley, 1992).

4. Role in Corrosion Inhibition

Research on Schiff base compounds derived from 4-Hydroxy-N,2-dimethylbenzamide demonstrates its potential in inhibiting the corrosion of metals. This application is significant in materials science and engineering, providing insights into the development of new corrosion inhibitors (Emregül & Hayvalı, 2006).

5. Potential in Synthesis of Medicinal Compounds

Studies on compounds structurally related to 4-Hydroxy-N,2-dimethylbenzamide have revealed their potential in the synthesis of medicinal compounds. This includes the exploration of their efficacy and mechanisms in various therapeutic applications (Yung, Lo, & Vohra, 1972).

Safety And Hazards

4-Hydroxy-N,2-dimethylbenzamide is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

properties

IUPAC Name

4-hydroxy-N,2-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-5-7(11)3-4-8(6)9(12)10-2/h3-5,11H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAUBIXIRISIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-N,2-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-N,2-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-N,2-dimethylbenzamide
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-N,2-dimethylbenzamide
Reactant of Route 4
Reactant of Route 4
4-Hydroxy-N,2-dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-N,2-dimethylbenzamide
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-N,2-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.